3-fluoro-4-(hydroxyMethyl)phenyl acetate
Description
3-Fluoro-4-(hydroxymethyl)phenyl acetate is a fluorinated aromatic compound featuring a phenyl ring substituted at the 3-position with fluorine and at the 4-position with an acetoxymethyl group (-CH2OAc). The fluorine atom introduces electron-withdrawing effects, while the acetoxymethyl group contributes polarity and metabolic lability.
Properties
CAS No. |
1374652-10-4 |
|---|---|
Molecular Formula |
C9H9FO3 |
Molecular Weight |
184.166 |
IUPAC Name |
[3-fluoro-4-(hydroxymethyl)phenyl] acetate |
InChI |
InChI=1S/C9H9FO3/c1-6(12)13-8-3-2-7(5-11)9(10)4-8/h2-4,11H,5H2,1H3 |
InChI Key |
PUVMGMFYQIRAHN-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC(=C(C=C1)CO)F |
Synonyms |
3-fluoro-4-(hydroxyMethyl)phenyl acetate |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
Ethyl (3-Fluoro-4-Methoxyphenyl)Acetate
- Structure : Phenyl ring with 3-F , 4-OCH3 , and an ethyl acetate group (-CH2COOEt) at position 2.
- Key Differences : The methoxy group at position 4 is less polar than the acetoxymethyl group in the target compound. This results in lower aqueous solubility (logP ~2.8) compared to the target’s acetoxymethyl group, which introduces ester-mediated polarity (estimated logP ~1.9). The ethyl ester in this analog may prolong metabolic stability compared to methyl esters .
Methyl 2-(3-Fluoro-4-Methylphenyl)Acetate
- Structure : 3-F , 4-CH3 , with a methyl acetate group (-CH2COOMe) at position 2.
- Key Differences: The 4-methyl group is purely hydrophobic, leading to higher logP (~3.2) than the target’s acetoxymethyl-substituted analog. This reduces solubility but may enhance blood-brain barrier penetration.
3-Fluoro-4-(Hydroxymethyl)Phenol
Analogs in Pharmaceutical Contexts
Tedizolid and Oxazolidinone Derivatives
- Structure : (5R)-3-{3-Fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl}-5-(hydroxymethyl)-oxazolidin-2-one.
- Acetylation of this group (e.g., in ’s compound) generates prodrugs with enhanced bioavailability. In contrast, the target’s acetoxymethyl is on the phenyl ring, which may localize interactions to aromatic binding pockets in enzymes or receptors .
Linezolid Impurity (PNU100440)
- Structure : (5R)-3-[3-Fluoro-4-(morpholin-4-yl)phenyl]-5-(hydroxymethyl)-oxazolidin-2-one.
- Key Differences: Similar to Tedizolid, the hydroxymethyl is on the oxazolidinone ring. The morpholino group at position 4 of the phenyl ring enhances solubility via hydrogen bonding, contrasting with the target’s acetoxymethyl group, which relies on ester hydrolysis for activation .
Substituent Effects on Physicochemical Properties
| Compound | Substituents (Position) | logP (Predicted) | Solubility (mg/mL) | Metabolic Stability |
|---|---|---|---|---|
| 3-Fluoro-4-(hydroxymethyl)phenyl acetate | 3-F, 4-CH2OAc | 1.9 | 12.4 (PBS) | Moderate (esterase-sensitive) |
| Ethyl (3-fluoro-4-methoxyphenyl)acetate | 3-F, 4-OCH3, 2-CH2COOEt | 2.8 | 5.6 (PBS) | High |
| Methyl 2-(3-fluoro-4-methylphenyl)acetate | 3-F, 4-CH3, 2-CH2COOMe | 3.2 | 2.1 (PBS) | High |
| 3-Fluoro-4-(hydroxymethyl)phenol | 3-F, 4-CH2OH | 0.5 | 34.8 (PBS) | Low (oxidizable) |
| Tedizolid (acetylated derivative) | 3-F, 4-complex substituent | 2.1 | 8.9 (PBS) | Moderate |
PBS: Phosphate-buffered saline. Predicted logP values are based on substituent contributions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
